molecular formula C17H16N2O3S B13356129 [2-(2,3-Dihydroindol-1-yl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate CAS No. 380552-97-6

[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate

Cat. No.: B13356129
CAS No.: 380552-97-6
M. Wt: 328.4 g/mol
InChI Key: BNJYDZZZSHUVEX-UHFFFAOYSA-N
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Description

2-(Indolin-1-yl)-2-oxoethyl 2-(methylthio)nicotinate is a compound that belongs to the class of indoline derivatives. Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Indolin-1-yl)-2-oxoethyl 2-(methylthio)nicotinate typically involves the reaction of indoline derivatives with nicotinic acid derivatives. One common method involves the use of a click reaction between substituted N-propargylated benzimidazole derivatives and in situ formed substituted 2-azido-1-(indolin-1-yl)ethanone derivatives . The reaction is carried out under moderate to good yields and confirmed using techniques such as 1D, 2D-NMR, FTIR, and HRMS.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Indolin-1-yl)-2-oxoethyl 2-(methylthio)nicotinate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Indolin-1-yl)-2-oxoethyl 2-(methylthio)nicotinate is unique due to its specific combination of indoline and nicotinate moieties, which confer distinct biological activities and potential therapeutic applications. Its ability to inhibit α-glucosidase and provide neuroprotective effects makes it a promising candidate for further research and development.

Properties

CAS No.

380552-97-6

Molecular Formula

C17H16N2O3S

Molecular Weight

328.4 g/mol

IUPAC Name

[2-(2,3-dihydroindol-1-yl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate

InChI

InChI=1S/C17H16N2O3S/c1-23-16-13(6-4-9-18-16)17(21)22-11-15(20)19-10-8-12-5-2-3-7-14(12)19/h2-7,9H,8,10-11H2,1H3

InChI Key

BNJYDZZZSHUVEX-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)OCC(=O)N2CCC3=CC=CC=C32

solubility

2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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